![molecular formula C14H16N2O B1319693 2-[3-(Dimethylamino)phenoxy]aniline CAS No. 349667-74-9](/img/structure/B1319693.png)

2-[3-(Dimethylamino)phenoxy]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

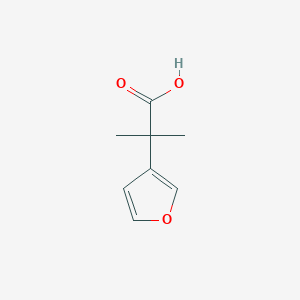

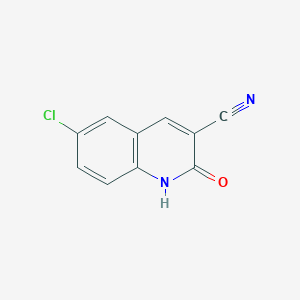

“2-[3-(Dimethylamino)phenoxy]aniline” is a chemical compound with the molecular formula C14H16N2O . It is used in biochemical research .

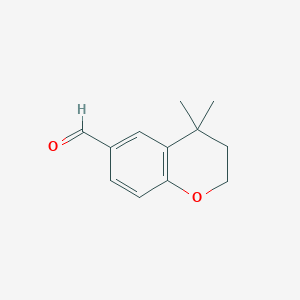

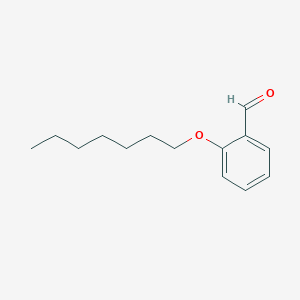

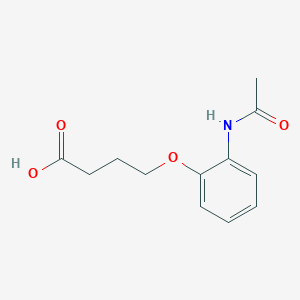

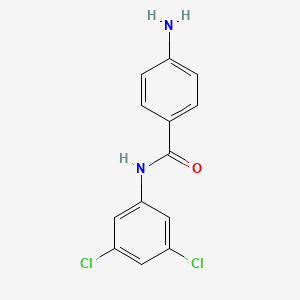

Molecular Structure Analysis

The molecular structure of “2-[3-(Dimethylamino)phenoxy]aniline” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 228.3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-[3-(Dimethylamino)phenoxy]aniline” are not available, anilines are known to undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with halogens, and reactions with nitrous acid to form diazonium salts .Applications De Recherche Scientifique

Organometallic Chemistry

2-[3-(Dimethylamino)phenoxy]aniline has been studied in the context of organometallic chemistry. A research paper highlights the displacement of hydroxy-, dimethylamino-, phenoxy-, and piperidino-groups by aniline from α-substituted ferrocenylmethanes, demonstrating the reactivity and potential applications in organometallic synthesis (Marr, Rockett, & Rushworth, 1971).

Reactions with Phenols and Aryl Halides

The compound has been involved in reactions with phenols and aryl halides. In a study, reactions of dimethylaminoazirine with phenols resulted in various aniline derivatives, showcasing its role in creating complex organic structures (Chandrasekhar, Heimgartner, & Schmid, 1977).

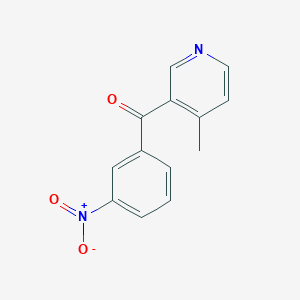

Crystallography and Molecular Structure

In crystallography, the structure of a chalcone derivative substituted by dimethylamino groups has been studied, indicating the molecular planarity and interactions influenced by substituents like 2-[3-(Dimethylamino)phenoxy]aniline (Liu et al., 2002).

Photodynamic Therapy

Innovative applications in photodynamic therapy (PDT) for cancer treatment have been explored. A study synthesized novel phthalonitrile derivatives bearing 2-[3-(dimethylamino)phenoxy]ethanol substituents, which showed potential for PDT due to their water solubility and photochemical properties (Çakır et al., 2013).

Catalysis in Organic Synthesis

The compound's role in catalysis has been investigated. A study showed the use of 2-[3-(Dimethylamino)phenoxy]aniline derivatives in catalytic oxidation of phenolic and aniline compounds, highlighting its potential in environmental applications and organic synthesis (Zhang et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(dimethylamino)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXIVPYCNMPOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)phenoxy]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)